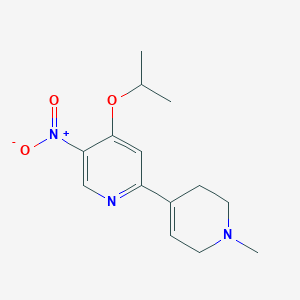
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine
描述
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by the presence of a nitro group, a methyl group, and a propan-2-yloxy group attached to the bipyridine core
属性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)20-14-8-12(15-9-13(14)17(18)19)11-4-6-16(3)7-5-11/h4,8-10H,5-7H2,1-3H3 |
InChI 键 |
JOERYONJEKGEMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=NC=C1[N+](=O)[O-])C2=CCN(CC2)C |
产品来源 |
United States |
准备方法
The synthesis of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine typically involves multiple steps
Synthesis of Bipyridine Precursor: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through etherification reactions using propan-2-ol and an appropriate activating agent, such as a strong acid or base.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A simpler bipyridine compound without the nitro, methyl, and propan-2-yloxy groups. It is commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with methyl groups at the 4 and 4’ positions. It is used in the synthesis of coordination complexes.
5-Nitro-2,2’-bipyridine: A bipyridine compound with a nitro group at the 5 position. It is studied for its potential biological activities.
The uniqueness of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


